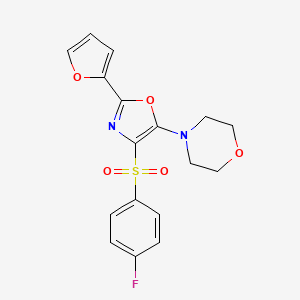
4-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)morpholine is a useful research compound. Its molecular formula is C17H15FN2O5S and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine ring, a furan moiety, and a sulfonyl group attached to a fluorinated phenyl ring. Its molecular formula is C18H18FNO4S, with a molecular weight of approximately 363.41 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. Notably:
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 μM across different solid tumor cell lines, indicating potent inhibitory activity.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 1.30 |
| MCF-7 | 3.00 |
| A549 | 2.50 |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression involved in cancer progression. The compound showed selectivity towards HDAC3 with an IC50 value of 95.48 nM , demonstrating its potential as a targeted therapeutic agent for cancer treatment.
Antiviral Activity
In addition to its anticancer properties, preliminary data indicate that this compound may possess antiviral activity. It was evaluated against various viral strains, showing promising results:
- HCV NS5B Inhibition : The compound inhibited HCV NS5B RNA polymerase activity with an IC50 value of 0.35 μM , suggesting its potential as an antiviral agent.
| Virus Type | IC50 (μM) |
|---|---|
| HCV NS5B | 0.35 |
| HIV | 2.95 |
Case Studies
A notable study investigated the compound's efficacy in vivo using xenograft models where it significantly reduced tumor growth compared to control groups.
Study Summary
- Model : Xenograft model using HepG2 cells.
- Treatment Duration : 21 days.
- Results : Tumor growth inhibition (TGI) was recorded at 48% , showcasing its therapeutic potential.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5S/c18-12-3-5-13(6-4-12)26(21,22)16-17(20-7-10-23-11-8-20)25-15(19-16)14-2-1-9-24-14/h1-6,9H,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHPLXFSLYOFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













